molecular formula C11H12F2O3 B1413016 Ethyl 2,5-difluoro-3-methoxyphenylacetate CAS No. 1803729-72-7

Ethyl 2,5-difluoro-3-methoxyphenylacetate

Cat. No. B1413016
M. Wt: 230.21 g/mol
InChI Key: ICZXASWUSVFMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 2,5-difluoro-3-methoxyphenylacetate consists of an ethyl group (C2H5), a phenyl group (C6H5) which is a ring of six carbon atoms, two fluorine atoms attached to the phenyl group, and a methoxy group (CH3O) also attached to the phenyl group. The exact arrangement of these groups in the molecule would be determined by the specific synthesis process used.


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2,5-difluoro-3-methoxyphenylacetate, such as its melting point, boiling point, and density, are not available in the sources I found . These properties would likely be determined experimentally.

properties

IUPAC Name

ethyl 2-(2,5-difluoro-3-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-10(14)5-7-4-8(12)6-9(15-2)11(7)13/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZXASWUSVFMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-difluoro-3-methoxyphenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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